molecular formula C8H5FN4OS B6228724 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 1339094-19-7

6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B6228724
CAS No.: 1339094-19-7
M. Wt: 224.22 g/mol
InChI Key: PBIQYCBTTXTNPQ-UHFFFAOYSA-N
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Description

6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a fluoro group and a carboxamide group, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluoro group.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the fluoro group, thiadiazole ring, and pyridine carboxamide moiety. This unique structure imparts specific electronic and steric properties that enhance its biological activity and make it a valuable compound for various applications.

Properties

CAS No.

1339094-19-7

Molecular Formula

C8H5FN4OS

Molecular Weight

224.22 g/mol

IUPAC Name

6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C8H5FN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14)

InChI Key

PBIQYCBTTXTNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=NN=CS2)F

Purity

95

Origin of Product

United States

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